
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine typically involves the Hantzsch reaction, which is a multi-component reaction that forms thiazole derivatives. The reaction involves the condensation of a β-ketoester, an aldehyde, and a thiourea in the presence of a catalyst. The specific conditions for synthesizing this compound include:
Reactants: α-bromoketone, thiourea, and pyrazine.
Catalyst: Often a base such as potassium carbonate.
Solvent: Aqueous or organic solvents like ethanol.
Temperature: Typically carried out at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time, as well as employing more efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted thiazole and pyrazine derivatives.
Applications De Recherche Scientifique
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Explored for its electronic properties and potential use in organic semiconductors and photovoltaic cells.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazine ring can interact with nucleic acids and proteins, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit biological activities.
Pyrazine Derivatives: Compounds such as pyrazinamide and phenazine, known for their antimicrobial properties.
Uniqueness
N-Methyl-4-(pyrazin-2-yl)thiazol-2-amine is unique due to the combination of the thiazole and pyrazine rings, which imparts distinct electronic and steric properties. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H8N4S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
N-methyl-4-pyrazin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-9-8-12-7(5-13-8)6-4-10-2-3-11-6/h2-5H,1H3,(H,9,12) |
Clé InChI |
GJFYOMRWNHSPSJ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=CS1)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


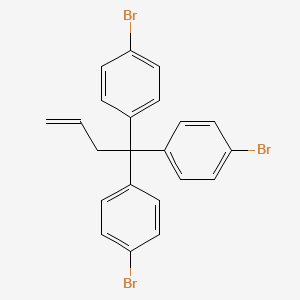
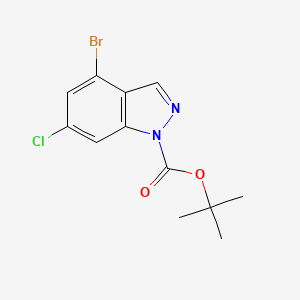
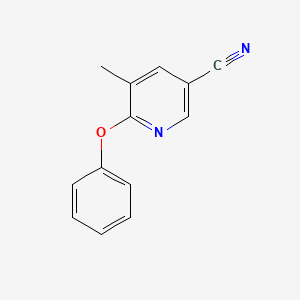

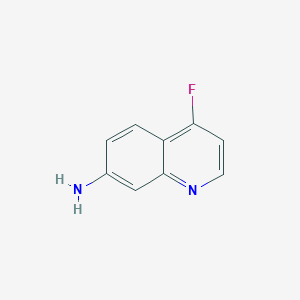
![Imidazo[2,1-f][1,2,4]triazine-4-carboxylicacid](/img/structure/B15231834.png)
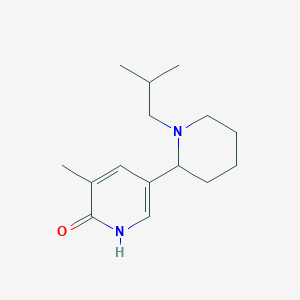
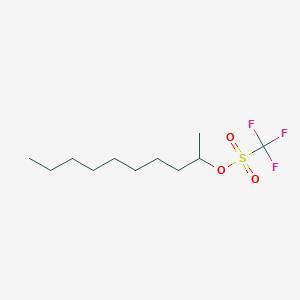





![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)
